Thiocillin I

Overview

Description

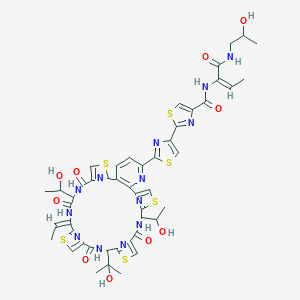

Thiocillin I is a thiopeptide antibiotic belonging to a class of sulfur-rich, macrocyclic compounds characterized by thiazole and dehydroamino acid motifs. It was first isolated from Bacillus cereus and exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Its structure comprises a 26-membered monocyclic scaffold with three thiazole rings and a central pyridine core, formed via post-translational modifications of a ribosomally synthesized precursor peptide .

Preparation Methods

Mo(VI)-Catalyzed Cyclodehydration Strategy for Thiocillin I Synthesis

Development of the Mo(VI) Oxide/Picolinic Acid Catalyst

A breakthrough in this compound synthesis emerged with the discovery of a Mo(VI)-oxide/picolinic acid catalyst for cysteine cyclodehydration . This system enables the conversion of cysteine-containing peptides into thiazoline intermediates under mild, neutral conditions, addressing limitations of traditional stoichiometric reagents (e.g., Burgess reagent) that risk epimerization and side reactions. Mechanistic studies revealed that the MoO₂(pic)₂ complex stabilizes the transition state via bidentate coordination, facilitating dehydration with >90% efficiency . The catalyst’s compatibility with acid-sensitive groups and pyridine scaffolds proved critical for late-stage functionalization.

Fragment Preparation and Convergent Assembly

The synthesis divides this compound into “top” and “bottom” fragments, assembled through iterative peptide couplings (Scheme 1) .

Bottom Fragment Synthesis :

-

A modified Hantzsch reaction coupled thioamide 19 and bromopyruvate 20 to form thiazole 21 in 94% yield .

-

Stereoselective olefin installation via MsCl/DABCO achieved >99:1 diastereomeric ratio (dr) in thiazole 24 .

-

Gram-scale coupling of 18 and 24 yielded bottom fragments 25 in 47–51% overall yield over seven steps .

Top Fragment Synthesis :

-

Pd-catalyzed C–H activation of ethyl thiazole ester 26b with Pd(OAc)₂/CyJohnPhos constructed the pyridine core in 28b .

-

Mo-catalyzed cyclodehydration of 31 to 32 proceeded in 86% yield, leveraging the pyridine scaffold’s stabilizing effect .

-

Stille coupling with ethyl vinyl ether 33 and subsequent bromination furnished 34 , which was converted to thiazole 36 via Hantzsch cyclization (86% yield) .

Convergent Coupling and Macrocyclization :

-

Deprotection of 25 and coupling with top fragment 37 yielded oligopeptide 39 .

-

Global deprotection with HCl and macrocyclization using PyAOP furnished this compound in 15% yield after TBAF-mediated silicon group cleavage .

Alternative Synthesis Routes: Bohlmann−Rahtz and Stille Coupling Approaches

Three-Component Condensation and Pyridine Core Construction

An earlier synthesis by Bagley et al. employed a Bohlmann−Rahtz reaction to assemble the pyridine core via three-component condensation of fragments 2 , 3 , and NH₄OAc . Refluxing acetic acid promoted cyclization to pyridine 22 (63% yield), though TBS group migration necessitated post-reaction adjustments . This method, while effective, required orthogonal protection strategies for hydroxyl groups, complicating late-stage coupling.

Macrocyclization via Intramolecular Stille Coupling

Key to this approach was the formation of a 29-membered macrolactam through intramolecular Stille coupling . The stannane precursor 45 underwent cyclization at C-2 of the pyridine core, achieving macrocyclization in moderate yields. Final steps included serine-proline dipeptide attachment and oxazoline ring formation, culminating in a 15-step sequence with an overall yield of <5% .

Comparative Analysis of this compound Synthesis Methods

The Mo(VI)-catalyzed method excels in scalability, stereocontrol, and modularity, whereas classical routes suffer from lower yields and complex protection schemes.

Challenges and Optimization in Deprotection and Macrocyclization

Deprotection Challenges :

-

This compound’s 3-hydroxy-L-valine residue necessitated TBAF for silicon group cleavage, unlike micrococcin P1’s HCl-mediated deprotection .

-

Partial deprotection under acidic conditions (30% efficiency) highlighted the need for sequential acid/TBAF treatment .

Macrocyclization Optimization :

Chemical Reactions Analysis

Oxidation

Thiocillin I can undergo oxidation reactions, which are crucial for forming the thiazole rings, a key structural component of thiopeptides.

Reduction

Reduction reactions can modify the thiazole rings present in this compound, which can affect the compound’s biological activity.

Substitution

Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties and efficacy.

Cyclodehydration

The synthesis of this compound involves cyclodehydration of cysteine peptides to form thiazoline heterocycles. Molybdenum catalysts have been developed to facilitate this reaction [3, 5].

C–H Activation

C–H activation strategies are employed in the synthesis of this compound to install the trisubstituted pyridine core and thiazole groups [3, 5].

Macrocyclization

The total synthesis of this compound involves macrocyclization steps to form the macrocyclic loop, which is crucial for maintaining the antibiotic's activity.

Reactions with Amines

This compound's structure includes a nitrogen-containing heterocyclic core, which can undergo reactions with amines.

Comparison with Similar Compounds

| Compound | Structure Modification | Activity Against MRSA | Activity Against B. subtilis |

|---|---|---|---|

| This compound | None | Submicromolar | Submicromolar |

| Micrococcin P1 | Mutation of L-valine into 3-hydroxy-L-valine | Comparable | Comparable |

| YM-266183 | C-terminal modifications | Enhanced | Reduced |

Genetic Manipulation for Enhanced Activity

Genetic manipulation and prepeptide gene replacement strategies have been used to generate this compound analogues with modified antibacterial properties. Alterations at specific amino acid residues can significantly impact its antimicrobial efficacy. For example, changes at threonines 3 and 4 nearly abolished antibiotic activity, while modifications at positions 6 and 8 maintained near-wild-type levels.

Formation of the Pyridine Ring

The central pyridine ring of thiocillin is thought to proceed by [4 + 2] cycloaddition of the Dha residues derived from Ser-1 and Ser-10 .

Scientific Research Applications

Thiocillin I has several scientific research applications:

Mechanism of Action

Thiocillin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, blocking the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . The molecular targets of this compound include the ribosomal proteins and RNA components involved in protein synthesis .

Comparison with Similar Compounds

Structural Comparison with Similar Thiopeptides

Thiocillin I shares structural homology with other thiopeptides but differs in macrocycle size, substituents, and post-translational modifications. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations :

- This compound and II differ only in methylation patterns, with Thiocillin II showing marginally reduced solubility .

- Micrococcin P1 and Thiostrepton A exhibit superior potency due to additional oxazoline rings or quinaldic acid moieties, enhancing ribosomal binding .

- YM-266183, a marine-derived analogue, demonstrates exceptional activity against VRE (MIC = 0.025 μg/mL) .

Antimicrobial Activity and Resistance Profiles

Table 2: Activity Against Drug-Resistant Pathogens

| Compound | MRSA (MIC, μg/mL) | VRE (MIC, μg/mL) | B. subtilis (MIC, μg/mL) | S. pyogenes (MIC, μg/mL) |

|---|---|---|---|---|

| This compound | 0.78 | 0.025 | 4.0 | 0.5 |

| Vancomycin | 1.56 | 1.0 | N/A | N/A |

| Thiostrepton A | 0.05 | 0.1 | 0.1 | 0.2 |

Insights :

- This compound outperforms vancomycin against VRE but is less potent than Thiostrepton A .

- All thiopeptides show cross-resistance in thiazomycin-resistant strains, indicating a shared binding site on the 50S ribosomal subunit’s L11 protein .

Ecological and Therapeutic Implications

This compound enhances B. cereus survival in soil ecosystems by deterring bacterial predators . Its L11-binding mechanism and low toxicity profile make it a promising candidate for antibiotic adjuvants. However, its narrow Gram-positive spectrum and instability in vivo limit clinical use, necessitating synthetic modifications for improved pharmacokinetics .

Biological Activity

Thiocillin I is a thiopeptide antibiotic produced by the bacterium Bacillus cereus. It belongs to a class of compounds known for their potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and recent advancements in its synthesis and modification.

Overview of this compound

This compound is characterized by a complex structure that includes a thiazolylpyridine core and a macrocyclic loop. Its unique configuration contributes to its biological activity, which primarily involves the inhibition of protein synthesis in bacterial cells. The total synthesis of this compound has been achieved, allowing for detailed studies on its biological properties and potential derivatives .

This compound exerts its antimicrobial effects by binding to the ribosomal RNA of bacteria, specifically targeting the peptidyl transferase center. This interaction disrupts the translation process, effectively halting protein synthesis. The antibiotic has shown significant efficacy against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Research has demonstrated that modifications to specific amino acid residues can significantly impact its antimicrobial efficacy:

- Amino Acid Substitutions : Studies involving alanine and serine scans on the prepeptide gene have revealed that alterations at positions 3, 4, 6, and 8 can lead to substantial changes in activity. For instance, substitutions at threonines 3 and 4 nearly abolished antibiotic activity, while modifications at positions 6 and 8 maintained near-wild-type levels .

- Macrocyclic Structure : The conformational rigidity provided by the macrocyclic loop is crucial for maintaining the antibiotic's activity. Loss of this rigidity due to structural modifications can lead to a significant decrease in efficacy .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of bacterial strains. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against MRSA |

| Bacillus subtilis | 1.0 | Standard laboratory strain |

| Enterococcus faecalis | 2.0 | Moderate susceptibility |

| Pseudomonas aeruginosa | >64 | Resistant; limited effectiveness |

These results indicate that while this compound is highly effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria like Pseudomonas aeruginosa, which is historically resistant to thiopeptides .

Case Studies

- Micrococcin P1 Comparison : A study comparing this compound with micrococcin P1 highlighted differences in binding affinities and mechanisms of action on ribosomal RNA. The research showed that while both antibiotics inhibit protein synthesis, their structural variations lead to distinct interactions with ribosomal components .

- Genetic Manipulation for Enhanced Production : Investigations into the genetic basis for thiocillin production have led to successful manipulations that enhance yields and create novel variants with improved activity profiles. For example, introducing specific mutations into the tclE gene allowed for the generation of 65 different thiocillin variants, some exhibiting enhanced antimicrobial properties compared to the wild type .

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. A novel Mo(VI)-oxide/picolinic acid catalyst has been employed for efficient cyclodehydration processes that are crucial for constructing the thiazoline heterocycles found in thiocillins . The ability to synthesize these compounds in a laboratory setting opens avenues for developing new antibiotics amid rising antibiotic resistance.

Q & A

Basic Research Questions

Q. How is the structure of Thiocillin I determined, and what experimental techniques are critical for its elucidation?

The structural determination of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and total synthesis. NMR analysis (e.g., 1D and 2D spectra in CDCl₃ or DMSO-d₆) identifies characteristic signals for thiazole rings, methyl ethers, and macrocyclic backbones . For example, the absence of a TMS signal in certain spectra (e.g., Figure 1d) helps confirm solvent purity. Total synthesis, as demonstrated by Aulakh and Ciufolini (2011), provides unequivocal confirmation of the structure by matching synthetic products to natural isolates via retention time, optical rotation, and spectral data .

Q. What standardized methods are used to evaluate this compound's antibacterial activity against Gram-positive bacteria?

Minimum inhibitory concentration (MIC) assays are performed using broth microdilution methods per guidelines from the Chemotherapy Society of Japan. For example, MIC values against S. aureus (2 μg/mL) and E. faecalis (0.5 μg/mL) are determined by incubating bacterial strains (e.g., MRSA, VRE) at 32–37°C in Mueller-Hinton broth, with results validated via triplicate experiments . Data interpretation requires adherence to CLSI breakpoints and controls for solvent effects (e.g., DMSO <1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Q. What strategies are employed to study the biosynthesis of this compound, particularly its posttranslational modifications (PTMs)?

this compound is ribosomally synthesized from a 52-residue precursor peptide, undergoing 13 PTMs, including dehydration, cyclodehydration, and thiazole formation. Researchers use gene cluster analysis (e.g., tcl cluster in Bacillus cereus) and heterologous expression in E. coli to map enzymatic pathways. LC-MS/MS and isotopic labeling track intermediate modifications, while mutagenesis identifies essential PTM enzymes (e.g., TclM for macrocyclization) .

Q. How are in vivo efficacy studies for this compound designed to assess therapeutic potential against multidrug-resistant infections?

Murine infection models involve intraperitoneal inoculation of S. aureus (~3×10⁶ CFU/mouse), followed by subcutaneous administration of this compound dissolved in 10% DMSO/10% HCO-60. Efficacy is measured via survival rates over 7 days, with ED₅₀ values calculated using probit analysis. Pharmacokinetic parameters (e.g., half-life, tissue distribution) are quantified via HPLC-MS .

Q. What analytical methods ensure the purity and identity of synthetic or biosynthetic this compound?

Purity is validated via HPLC (≥95% by area under the curve) using C18 columns and acetonitrile/water gradients. Identity confirmation requires:

- High-resolution mass spectrometry (HRMS) for molecular formula.

- ¹H/¹³C NMR comparison to natural isolates.

- Circular dichroism (CD) for stereochemical consistency .

Q. How does this compound overcome resistance mechanisms in multidrug-resistant Gram-positive bacteria?

this compound inhibits protein synthesis by binding to the 50S ribosomal subunit, bypassing common resistance mechanisms (e.g., β-lactamase or efflux pumps). Studies using ribosomal footprinting and X-ray crystallography reveal interactions with L11 and 23S rRNA, which are less prone to mutation in MRSA and VRE .

Q. What approaches are used to modify this compound's structure to enhance its activity or reduce toxicity?

Structure-activity relationship (SAR) studies focus on:

- Macrocycle modifications (e.g., QN3323 derivatives with C(36)-carbonyl groups).

- Side-chain substitutions to improve solubility (e.g., PEGylation).

- Semisynthetic analogs generated via click chemistry or enzymatic tailoring .

Q. Methodological Best Practices

- Data Reporting : Adhere to NIH guidelines for preclinical studies, including MIC assay conditions, strain metadata, and statistical methods (e.g., ANOVA for dose-response curves) .

- Ethical Compliance : Obtain IACUC approval for animal studies and disclose conflicts of interest per ICMJE standards .

Properties

IUPAC Name |

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORQDDAQBRWPT-NBBXXHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O10S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59979-01-0 | |

| Record name | Thiocillin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.